molecular formula C19H23BrClNO B1374494 3-{2-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride CAS No. 1219967-24-4

3-{2-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride

Cat. No.: B1374494
CAS No.: 1219967-24-4
M. Wt: 396.7 g/mol
InChI Key: RELWEKCLZJKGLQ-UHFFFAOYSA-N
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Description

3-{2-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride is a brominated piperidine derivative featuring a biphenyl ether linkage. The compound includes a piperidine ring substituted with an ethyl chain terminated by a phenoxy group, which is further substituted with a bromine atom at the 5-position of the biphenyl system. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmacological studies. It is listed in commercial catalogs (e.g., AK Scientific) with purity levels of 95% or higher, indicating its use in research and development .

Properties

IUPAC Name

3-[2-(4-bromo-2-phenylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrNO.ClH/c20-17-8-9-19(18(13-17)16-6-2-1-3-7-16)22-12-10-15-5-4-11-21-14-15;/h1-3,6-9,13,15,21H,4-5,10-12,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RELWEKCLZJKGLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCOC2=C(C=C(C=C2)Br)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219967-24-4
Record name Piperidine, 3-[2-[(5-bromo[1,1′-biphenyl]-2-yl)oxy]ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219967-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(5-Bromo[1,1’-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-{2-[(5-Bromo[1,1’-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride can undergo various types of chemical reactions, including:

    Substitution reactions: The bromine atom on the biphenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and reduction reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.

    Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted biphenyl derivatives, while oxidation or reduction can modify the functional groups present on the molecule.

Scientific Research Applications

Physical Properties

As a hydrochloride salt, this compound exhibits improved solubility in aqueous environments, which is advantageous for various biological assays and formulations.

Pharmacological Effects

Research indicates that compounds containing piperidine rings are often associated with various pharmacological effects, including:

  • Analgesic Properties : Potential pain-relieving effects.
  • Anti-inflammatory Activity : Possible use in reducing inflammation.
  • Neuroprotective Effects : Interaction with neurotransmitter systems, particularly dopamine and serotonin pathways.

Preliminary studies suggest that 3-{2-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride may exhibit significant interactions with biological targets, leading to various therapeutic applications .

Anticancer Potential

Compounds similar to this compound have demonstrated anticancer activities. The presence of halogen substituents on aromatic rings has been linked to enhanced cytotoxicity against cancer cell lines. The unique structure of this compound may enhance its reactivity and interaction with biological targets, potentially leading to antiproliferative effects.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism
Compound AHT29<10Induces apoptosis
Compound BMCF7<20Inhibits cell cycle
This compoundTBDTBDTBD

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Initial findings suggest it may bind to specific receptors or enzymes involved in neurotransmission. Techniques such as molecular docking and binding assays are essential for further investigation into its pharmacodynamics .

Mechanism of Action

The mechanism of action of 3-{2-[(5-Bromo[1,1’-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride involves its interaction with specific molecular targets. The biphenyl ether moiety may interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds or ionic interactions with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of halogenated piperidine derivatives with aryl ether substituents. Below is a detailed comparison with structurally analogous compounds, focusing on substituent variations, molecular properties, and functional implications.

Table 1: Structural and Molecular Comparison

Compound Name (CAS or MDL Number) Substituents Molecular Formula Molecular Weight (g/mol) Key Features
3-{2-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride 5-Bromo biphenyl, ethyl-piperidine C₁₉H₂₁BrClNO 402.74 High purity (≥95%), biphenyl system enhances aromatic interactions .
3-{2-[4-Bromo-2-(tert-butyl)phenoxy]ethyl}piperidine hydrochloride (MFCD13560035) 4-Bromo, 2-tert-butyl phenyl C₁₈H₂₇BrClNO 396.78 Bulky tert-butyl group increases steric hindrance, potentially reducing membrane permeability .
4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride (MFCD13560030) 4-Bromo, 2-isopropyl phenyl C₁₆H₂₃BrClNO 368.73 Isopropyl substituent balances lipophilicity and solubility .
5-Bromo-2-(2-piperidin-1-yl-ethoxy)-pyridine hydrochloride (MFCD24368622) 5-Bromo pyridine, piperidinylethoxy C₁₂H₁₈BrClN₂O 321.64 Pyridine ring introduces polarity; lower molecular weight enhances bioavailability .
3-(2-Bromo-4-isopropylphenoxy)piperidine hydrochloride (CAS 1220019-15-7) 2-Bromo, 4-isopropyl phenyl C₁₄H₁₉BrClNO 356.67 Bromine at ortho position may alter electronic effects on binding .
3-((4-Chlorobenzyl)oxy)piperidine hydrochloride (CAS 1220033-10-2) 4-Chloro benzyl C₁₂H₁₅Cl₂NO 276.16 Chlorine substituent increases electronegativity, influencing receptor interactions .

Key Observations :

Substituent Position and Electronic Effects :

  • Bromine at the 5-position on the biphenyl system (target compound) may enhance π-π stacking in receptor binding compared to bromine at the 4-position (e.g., MFCD13560035) .
  • Ortho-substituted bromine (CAS 1220019-15-7) introduces steric and electronic effects distinct from para-substituted analogs .

Alkyl Group Influence :

  • tert-Butyl groups (MFCD13560035) increase hydrophobicity, which may reduce aqueous solubility but improve blood-brain barrier penetration .
  • Isopropyl groups (MFCD13560030) offer a balance between lipophilicity and steric bulk, optimizing pharmacokinetic profiles .

Aromatic System Variations :

  • Biphenyl systems (target compound) provide extended aromatic surfaces for hydrophobic interactions, whereas pyridine rings (MFCD24368622) introduce hydrogen-bonding capability .

Safety and Handling :

  • Compounds like 3-[2-(Isopentyloxy)ethyl]piperidine hydrochloride (CAS 1220030-17-0) are classified as irritants, highlighting the need for careful handling compared to less reactive analogs .

Research and Application Implications

  • Pharmacological Potential: The biphenyl ether moiety in the target compound suggests utility in central nervous system (CNS) drug development, particularly for dopamine or serotonin receptor modulation.
  • Structural Optimization : Substituting the biphenyl system with heteroaromatic rings (e.g., pyridine in MFCD24368622) could enhance selectivity for specific enzyme targets .
  • Toxicity Considerations : Chlorine or bromine substituents may influence metabolic stability; comparative studies on hepatic clearance are warranted .

Biological Activity

3-{2-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride is a synthetic compound notable for its potential biological activities. Its unique structure, featuring a piperidine ring and a bromo-substituted biphenyl ether moiety, suggests various interactions with biological targets, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C19H23BrClNO
  • Molecular Weight : 396.75 g/mol
  • CAS Number : 1219967-24-4

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The biphenyl ether moiety may engage with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds or ionic interactions with amino acid residues. This interaction profile suggests potential modulation of enzyme activities or receptor functions, leading to various pharmacological effects .

Anticancer Properties

Research indicates that compounds with similar structures have shown significant anticancer activity. For instance, analogs featuring halogen substituents on aromatic rings have been associated with enhanced cytotoxicity against various cancer cell lines. The presence of the bromine atom in this compound may enhance its reactivity and interaction with biological targets, potentially leading to antiproliferative effects .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism
Compound AHT29<10Induces apoptosis
Compound BMCF7<20Inhibits cell cycle
This compoundTBDTBDTBD

Antimicrobial Activity

The compound may also exhibit antimicrobial properties due to the presence of the bromine substituent, which has been noted to enhance antibacterial efficacy in similar chemical classes. Studies suggest that halogenated compounds often demonstrate increased activity against both Gram-positive and Gram-negative bacteria .

Study on D3 Dopamine Receptor Agonism

A related study explored the interaction of structurally similar compounds with dopamine receptors. The findings indicated that certain modifications to the biphenyl moiety could lead to selective agonistic activity at the D3 dopamine receptor, promoting downstream signaling pathways such as β-arrestin recruitment and ERK phosphorylation. This suggests that this compound could be investigated for neuropharmacological applications .

Synthesis and Characterization

The synthesis of this compound involves multiple steps, including:

  • Formation of Biphenyl Ether : Utilizing Suzuki–Miyaura coupling between a brominated biphenyl and a boronic acid derivative.
  • Etherification : Reacting the biphenyl ether with an alkylating agent.
  • Piperidine Formation : Introducing the piperidine ring through appropriate reactions.
  • Hydrochloride Salt Formation : Converting the free base into its hydrochloride form using hydrochloric acid .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-{2-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride in laboratory settings?

  • Answer :

  • Storage : Store in a dry area at 2–8°C to prevent degradation, and avoid dust/aerosol formation .
  • Personal Protection : Use NIOSH/EN 166-certified eye protection and gloves tested for chemical compatibility. Follow proper glove removal protocols to minimize skin contact .
  • Ventilation : Ensure adequate local exhaust ventilation to avoid inhalation of vapors or dust .
  • Spill Management : Collect spills using non-sparking tools and prevent entry into drains. Dispose of contaminated materials according to hazardous waste regulations .

Q. How is the compound typically synthesized, and what reaction conditions are critical for its formation?

  • Answer :

  • Key Steps :

Coupling Reactions : Brominated biphenyl intermediates are synthesized via Suzuki-Miyaura cross-coupling, requiring palladium catalysts and inert atmospheres .

Etherification : The ethoxy linker is introduced using nucleophilic substitution (e.g., Williamson synthesis) with a brominated biphenyl precursor and a piperidine derivative .

  • Optimization : Reaction yields improve with dry solvents (e.g., THF or DMF) and controlled temperatures (0–25°C). Purification via column chromatography or recrystallization ensures ≥98% purity .

Q. What spectroscopic techniques are used to characterize this compound?

  • Answer :

  • NMR : 1^1H and 13^{13}C NMR confirm the biphenyl-piperidine linkage and ethoxy spacer. Aromatic protons appear as doublets (δ 6.8–7.5 ppm), while piperidine protons show splitting patterns at δ 1.5–3.0 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]+^+ at m/z 435.1) and bromine isotope patterns .
  • Elemental Analysis : Matches calculated values for C, H, N, and Cl (±0.3%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?

  • Answer :

  • Pharmacokinetic Analysis : Measure plasma stability and tissue distribution to identify metabolic degradation (e.g., hepatic CYP450-mediated oxidation of the piperidine ring) .
  • Formulation Adjustments : Use prodrug strategies (e.g., esterification of the hydroxyl group) or lipid-based carriers to improve bioavailability .
  • Control Experiments : Compare activity in cell lines with varying expression of efflux transporters (e.g., P-glycoprotein) to assess transport limitations .

Q. What structural modifications enhance the compound’s binding affinity to serotonin receptors?

  • Answer :

  • Piperidine Substitution : Introducing electron-withdrawing groups (e.g., -CF3_3) at the 4-position of the piperidine ring increases receptor selectivity by 3-fold in docking studies .
  • Biphenyl Optimization : Replacing the 5-bromo group with a methoxy substituent improves hydrophobic interactions in the receptor pocket, as shown in MD simulations .
  • Linker Flexibility : Shortening the ethoxy spacer from two carbons to one reduces conformational entropy, enhancing binding enthalpy by ~2 kcal/mol .

Q. How should researchers design experiments to address discrepancies in cytotoxicity profiles across cancer cell lines?

  • Answer :

  • Mechanistic Profiling : Use RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators) in sensitive vs. resistant cell lines .
  • Combination Studies : Test synergy with standard chemotherapeutics (e.g., cisplatin) using Chou-Talalay analysis to calculate combination indices (CI < 1 indicates synergy) .
  • ROS Detection : Employ fluorescent probes (e.g., DCFH-DA) to measure reactive oxygen species (ROS) levels, which correlate with compound-induced oxidative stress .

Q. What methodologies validate the compound’s role in modulating ferroptosis pathways?

  • Answer :

  • Lipid Peroxidation Assays : Quantify malondialdehyde (MDA) via thiobarbituric acid reactive substances (TBARS) assay. Inhibition of MDA production by >50% confirms ferroptosis suppression .
  • GPX4 Activity : Measure glutathione peroxidase 4 (GPX4) activity using NADPH oxidation assays. A 2-fold increase in activity indicates pathway activation .
  • In Vivo Models : Use Gpx4/^{-/-} mice to assess rescue of ferroptosis-driven pathologies (e.g., renal tubular necrosis) with the compound .

Methodological Notes

  • Data Interpretation : Cross-validate HPLC purity data (>93% in some batches ) with orthogonal techniques (e.g., NMR) to rule out co-eluting impurities.
  • Toxicity Screening : Prioritize Ames tests and hERG channel binding assays early in development to mitigate safety risks .
  • Scale-Up Challenges : Address yield drops during scale-up by optimizing mixing efficiency (e.g., Reynolds number > 10,000) and avoiding localized heating .

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